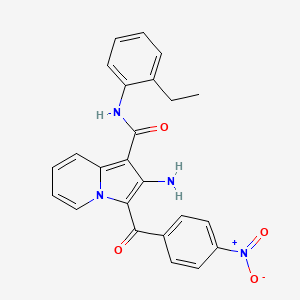

2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4/c1-2-15-7-3-4-8-18(15)26-24(30)20-19-9-5-6-14-27(19)22(21(20)25)23(29)16-10-12-17(13-11-16)28(31)32/h3-14H,2,25H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGBGSLBOPPCMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.

Introduction of the Nitrobenzoyl Group: This step involves the nitration of a benzoyl group, which can be attached to the indolizine core through a Friedel-Crafts acylation reaction.

Attachment of the Ethylphenyl Group: This can be done via a substitution reaction where an ethylphenyl group is introduced to the nitrogen atom of the indolizine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The ethylphenyl group can be substituted with other aromatic or aliphatic groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogenated compounds (e.g., bromobenzene) in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of substituted indolizine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to 2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide exhibit promising anticancer properties. For instance, studies have demonstrated that indolizine derivatives can inhibit the proliferation of cancer cells through mechanisms involving DNA binding and apoptosis induction. Molecular docking studies have shown that these compounds interact effectively with various cancer-related receptors, enhancing their potential as anticancer agents .

Anti-inflammatory Properties

Indolizines have also been investigated for their anti-inflammatory effects. Compounds derived from this class have been shown to inhibit the expression of inflammatory cytokines such as IL-6 and IL-8 in vitro. This is particularly relevant in conditions like acute lung injury, where inflammation plays a crucial role in disease progression .

Organic Synthesis

The compound serves as a versatile precursor in organic synthesis, particularly in the development of more complex molecules. Its structure allows for various modifications, leading to the synthesis of substituted indolizines which can be used in pharmaceuticals and agrochemicals. Recent advancements have highlighted methods for synthesizing indolizines via metal-free reactions, demonstrating the compound's utility in creating value-added products through efficient synthetic routes .

Case Studies

Wirkmechanismus

The mechanism of action of 2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes or receptors, leading to changes in cellular processes. The indolizine core may also play a role in binding to DNA or proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide with structurally related indolizine derivatives, highlighting substituent variations and physicochemical properties:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. The 4-methoxybenzoyl group () is electron-donating, which may reduce reactivity but increase stability in aqueous environments.

Steric and Lipophilic Effects :

- 2-Ethylphenyl (hypothetical main compound) and 4-ethylphenyl () substituents introduce steric bulk and moderate lipophilicity, influencing membrane permeability.

- Halogenated substituents (e.g., 2-chlorophenyl in , 5-chloro-2-methylphenyl in ) enhance binding affinity via halogen bonding but may reduce solubility.

Nitro Group Position :

Computational Predictions

AutoDock Vina () is widely used to predict binding modes of indolizine derivatives.

Biologische Aktivität

2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, characterized by its unique chemical structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

- Molecular Formula : C24H20N4O4

- Molecular Weight : 428.44 g/mol

- CAS Number : 906162-98-9

The biological activity of 2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is primarily attributed to its interaction with specific molecular targets within cells. The nitrobenzoyl group is believed to play a crucial role in binding to enzymes or receptors, which can lead to modulation of various cellular processes. Additionally, the indolizine core may interact with DNA or proteins, influencing their functionality.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG2 | 21.00 | 1.55 |

| MCF-7 | 26.10 | 1.25 |

The selectivity indices indicate that the compound exhibits higher toxicity towards cancer cells compared to normal cells, suggesting its potential as a targeted anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values were assessed against strains of Mycobacterium tuberculosis:

| Strain | MIC (µg/mL) |

|---|---|

| H37Rv | 4 - 32 |

| Multidrug-resistant strains | 16 - 64 |

These results suggest that the compound possesses significant anti-tubercular activity, making it a candidate for further development in treating tuberculosis .

Case Study 1: VEGFR-2 Inhibition

A recent study focused on the design and synthesis of derivatives similar to 2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Molecular docking studies indicated strong binding affinity, with an IC50 value of 65 nM for one derivative. This suggests that modifications to the indolizine core can enhance biological activity against specific targets .

Case Study 2: In Silico Studies

In silico analyses using molecular dynamics simulations and density functional theory (DFT) calculations have been employed to predict the stability and reactivity of this compound. These studies revealed favorable binding interactions with key amino acids in target proteins, supporting its potential as a lead compound for further pharmacological development .

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide?

The synthesis typically involves multi-step organic reactions:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium or copper catalysts under inert conditions.

- Functionalization : The amino group is introduced via nucleophilic substitution, while the carboxamide moiety is formed using coupling agents like EDCI or DCC.

- Benzoylation : The 4-nitrobenzoyl group is added via electrophilic aromatic substitution with nitrobenzoyl chloride under acidic/basic conditions .

- Purification : Column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

Q. What preliminary biological assays are recommended for screening its activity?

Initial screens should include:

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Kinase or protease inhibition assays to identify potential therapeutic targets .

Advanced Research Questions

Q. How can reaction yields be optimized for the nitrobenzoylation step?

- Solvent Selection : Use anhydrous DMF or THF to minimize side reactions .

- Catalysis : Add Lewis acids (e.g., AlCl) to enhance electrophilicity of nitrobenzoyl chloride .

- Temperature Control : Maintain 0–5°C during reagent addition to reduce decomposition .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) : Simulates interactions with biological membranes to assess permeability .

- QSAR Modeling : Relates structural features (e.g., nitro group electron-withdrawing effects) to solubility and bioavailability .

- Docking Studies : Identifies potential binding sites in target proteins (e.g., kinases) using AutoDock Vina .

Q. How do structural modifications (e.g., nitro vs. methyl groups) alter biological activity?

- Nitro Group : Enhances electron-deficient character, improving DNA intercalation or enzyme inhibition .

- Ethylphenyl Substitution : Increases lipophilicity, potentially boosting cell membrane penetration .

- Comparative Assays : Test analogs with halogen or methoxy groups to establish structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in solubility data across studies?

- Solvent Polarity Screening : Test solubility in DMSO, ethanol, and PBS to identify solvent-specific trends .

- pH-Dependent Studies : Measure solubility at physiological pH (7.4) vs. acidic/alkaline conditions .

- Statistical Validation : Use ANOVA to assess reproducibility across labs .

Q. Which in vivo models are suitable for evaluating its therapeutic potential?

- Murine Models : Assess pharmacokinetics (e.g., C57BL/6 mice) and efficacy in xenograft cancer models .

- Toxicology Profiling : Monitor liver/kidney function and hematological parameters after dosing .

- Blood-Brain Barrier Penetration : Use transgenic zebrafish to evaluate CNS activity .

Methodological Guidance

Q. How to design a robust SAR study for indolizine derivatives?

Q. What purification techniques minimize by-products in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.